molecular formula C16H16ClN5 B1669816 4',6-Diamidino-2-phenylindole hydrochloride CAS No. 28718-90-3

4',6-Diamidino-2-phenylindole hydrochloride

Cat. No.: B1669816
CAS No.: 28718-90-3
M. Wt: 313.78 g/mol
InChI Key: MMRSMTUNUUXDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

28718-90-3

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrochloride

InChI

InChI=1S/C16H15N5.ClH/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;/h1-8,21H,(H3,17,18)(H3,19,20);1H

InChI Key

MMRSMTUNUUXDOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.Cl

Appearance

Solid powder

Other CAS No.

28718-90-3

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

47165-04-8 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DAPI Dihydrochloride;  FxCycle Violet; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: DAPI dihydrochloride is synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form 2-phenylindole. This intermediate is then subjected to amidination to produce 4’,6-diamidino-2-phenylindole, which is subsequently converted to its dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of DAPI dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving recrystallization and purification steps to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: DAPI dihydrochloride primarily undergoes binding reactions with DNA. It binds to the minor groove of double-stranded DNA, specifically targeting adenine-thymine-rich regions .

Common Reagents and Conditions: The binding of DAPI dihydrochloride to DNA is facilitated by the presence of phosphate-buffered saline (PBS) or other suitable buffers. The reaction conditions typically involve incubation at room temperature, protected from light, to prevent photobleaching .

Major Products Formed: The major product formed from the interaction of DAPI dihydrochloride with DNA is a highly fluorescent DAPI-DNA complex, which emits blue fluorescence when excited by ultraviolet light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',6-Diamidino-2-phenylindole hydrochloride
Reactant of Route 2
4',6-Diamidino-2-phenylindole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.